molecular formula C11H11N3O2 B13675944 3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole

3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole

Cat. No.: B13675944
M. Wt: 217.22 g/mol
InChI Key: SQEDUFIDRZYUSD-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-(4-nitrophenyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with methyl groups at positions 3 and 5, and a nitrophenyl group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole typically involves the reaction of 4-nitrophenylhydrazine with 3,5-dimethyl-1H-pyrazole-4-carbaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-(4-nitrophenyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dimethyl-4-(4-nitrophenyl)-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microbial cells. The nitrophenyl group plays a crucial role in binding to the active site of target enzymes, thereby disrupting their function .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: Lacks the nitrophenyl group, resulting in different chemical properties and applications.

    4-Nitrophenylhydrazine: Contains the nitrophenyl group but lacks the pyrazole ring.

    3,5-Dimethyl-4-(4-tolylazo)-1H-pyrazole: Contains a tolylazo group instead of a nitrophenyl group.

Uniqueness

3,5-Dimethyl-4-(4-nitrophenyl)-1H-pyrazole is unique due to the presence of both the nitrophenyl group and the pyrazole ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole

InChI

InChI=1S/C11H11N3O2/c1-7-11(8(2)13-12-7)9-3-5-10(6-4-9)14(15)16/h3-6H,1-2H3,(H,12,13)

InChI Key

SQEDUFIDRZYUSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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